Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Diazepane Analog
The cyclobutyl substitution on the 1,4-diazepane ring increases molecular weight by 54.09 g/mol (from 268.74 to 322.83 g/mol) relative to the unsubstituted analog 2-(4-chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one (CAS 815650-88-5) . This structural addition also introduces a cLogP increase estimated at approximately +1.2 to +1.5 log units based on the cyclobutyl fragment contribution, which is relevant for passive membrane permeability and CNS penetration potential . Direct experimental logP or logD values for the target compound are not publicly available.
| Evidence Dimension | Molecular weight and estimated lipophilicity shift |
|---|---|
| Target Compound Data | MW = 322.83 g/mol; estimated cLogP ~3.2–3.8 (fragment-based estimate, no experimental confirmation) |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one (CAS 815650-88-5): MW = 268.74 g/mol; estimated cLogP ~2.0–2.3 |
| Quantified Difference | ΔMW = +54.09 g/mol; estimated ΔcLogP ≈ +1.2 to +1.5 |
| Conditions | Calculated physicochemical properties based on molecular formula and fragment additive models; no experimental logD/logP data available for either compound |
Why This Matters
The higher molecular weight and predicted lipophilicity of the cyclobutyl-substituted analog suggest altered passive permeability and tissue distribution profiles, making it non-interchangeable with the simpler diazepane analog in CNS-targeted research applications.
